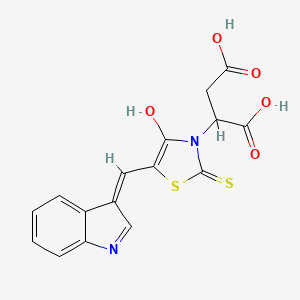
(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions used to synthesize the compound. This often involves multiple steps, each with specific reagents and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can involve theoretical methods, such as quantum mechanical calculations , or experimental methods, such as observing changes in the compound when it is mixed with other substances .Physical And Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, solubility, and reactivity. These properties can be determined through a variety of experimental techniques .科学的研究の応用
Potential GSK-3 Inhibitors
Derivatives of (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid have been explored for their potential as Glycogen Synthase Kinase-3 (GSK-3) inhibitors. GSK-3 is a protein kinase involved in various physiological processes and diseases, including Alzheimer's disease and diabetes. The synthesis of bis(2-thioxothiazolidin-4-one) derivatives via microwave-assisted condensation reactions signifies a promising approach in the development of novel inhibitors targeting GSK-3, showcasing the compound's relevance in drug discovery and medicinal chemistry (Kamila & Biehl, 2012).
Anticancer and Antiangiogenic Effects
Research has also demonstrated the anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives against transplantable mouse tumors. These compounds were shown to inhibit tumor growth and tumor-induced angiogenesis in mice, suggesting potential therapeutic applications in cancer treatment. The study highlights the chemical's application in developing anticancer therapies with the capability to suppress tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).
Trypanocidal and Anticancer Activity
Further investigations into 5-enamine-4-thiazolidinone derivatives have revealed their trypanocidal and anticancer activities. Specific compounds within this series have shown significant inhibition against Trypanosoma species at sub-micromolar concentrations while displaying selectivity towards human cells. Additionally, certain derivatives exhibited broad-spectrum anticancer activity, suggesting their potential as leads for developing novel antitrypanosomal and anticancer agents (Holota et al., 2019).
Antimicrobial Properties
The synthesis and biological evaluation of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives have demonstrated significant antibacterial and antifungal activities, surpassing those of standard drugs like ampicillin. This research underscores the compound's utility in addressing infectious diseases by targeting both sensitive and resistant strains of bacteria and fungi. The findings suggest the potential of these derivatives in developing new antimicrobial agents (Horishny et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S2/c19-13(20)6-11(15(22)23)18-14(21)12(25-16(18)24)5-8-7-17-10-4-2-1-3-9(8)10/h1-5,7,11,21H,6H2,(H,19,20)(H,22,23)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFGDXAGDZXOOB-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O)C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O)/C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
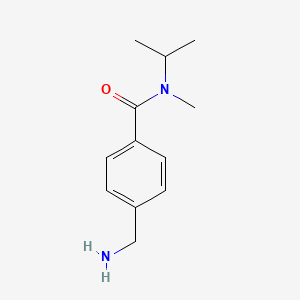
![4,4,5,5-Tetramethyl-2-spiro[2.5]octan-2-yl-1,3,2-dioxaborolane](/img/structure/B2984081.png)
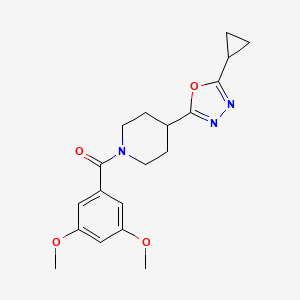
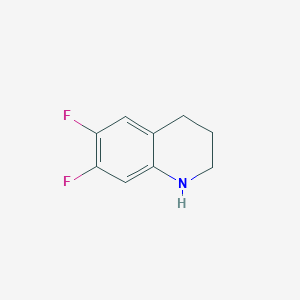
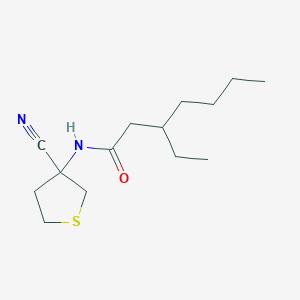




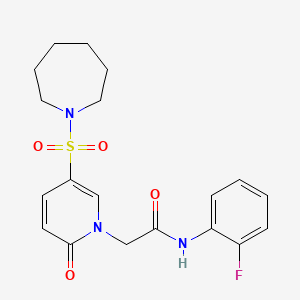
![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2984096.png)
![3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one](/img/structure/B2984097.png)
![N-(4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-yl)prop-2-enamide](/img/structure/B2984100.png)
![(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2984102.png)
